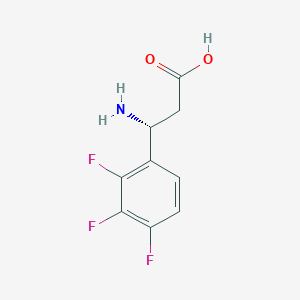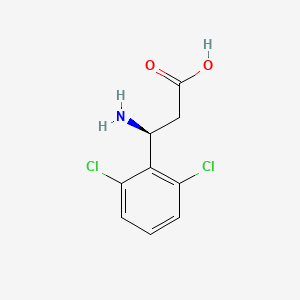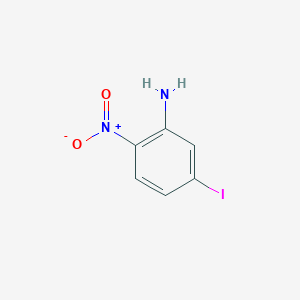
5-Iodo-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-nitroaniline is an aromatic compound with the molecular formula C6H5IN2O2 It is characterized by the presence of both an iodine atom and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-nitroaniline typically involves the iodination of 2-nitroaniline. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solid-state by grinding at room temperature, which offers advantages such as short reaction time (5–8 minutes), high yields (94–99%), and a nonhazardous work-up procedure .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of N-iodosuccinimide in the presence of acetic acid at room temperature has been evaluated for its efficiency and high yield (91–99%) over a reaction time of 30–240 minutes .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Substitution: Products depend on the substituent introduced.
Reduction: The major product is 5-iodo-2-aminobenzene.
Scientific Research Applications
5-Iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Iodo-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, although specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 2-Iodo-5-nitroaniline
- 4-Iodo-3-nitroaniline
- 2-Fluoro-5-nitroaniline
- 2-Chloro-5-nitroaniline
Comparison: 5-Iodo-2-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
5-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 |
InChI Key |
FQPPKORVTBLTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)
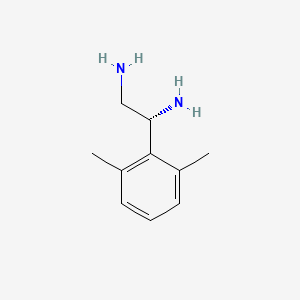
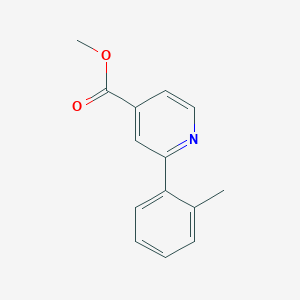
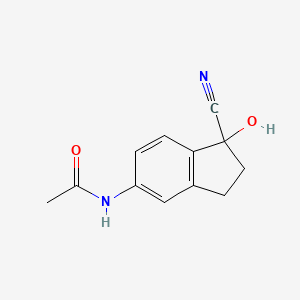
![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)
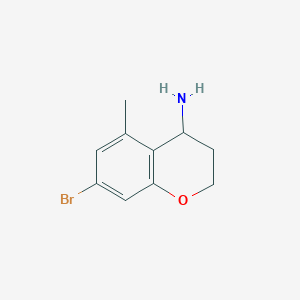
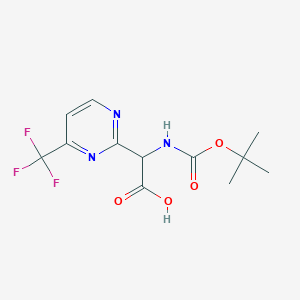
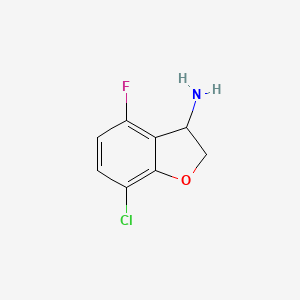

![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)
![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)
